molecular formula C8H12O3 B3387775 6-Hydroxy-3-oxabicyclo[3.3.1]nonan-9-one CAS No. 851984-06-0

6-Hydroxy-3-oxabicyclo[3.3.1]nonan-9-one

Cat. No. B3387775
CAS RN: 851984-06-0
M. Wt: 156.18 g/mol
InChI Key: KPQVNTBUPABKCA-UHFFFAOYSA-N
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Description

6-Hydroxy-3-oxabicyclo[3.3.1]nonan-9-one, also known as HON, is a bicyclic lactone compound that has been widely used in scientific research due to its unique chemical structure and potential biological activities. HON has been found to exhibit various pharmacological effects, including anti-inflammatory, antitumor, and antiviral activities.

Scientific Research Applications

Synthesis and Chemical Reactions

6-Hydroxy-3-oxabicyclo[3.3.1]nonan-9-one and its derivatives have been extensively studied in the field of organic synthesis. The compound is involved in various chemical reactions, such as Norrish Type I Cleavage, where it is used to synthesize (±)-(cis-6-Methyletrahydropyran-2-yl)acetic Acid, a constituent of Civet (Muraoka et al., 1995). Additionally, its derivatives are synthesized through reactions like 'condensation–iodolactonization', indicating its significance in complex organic synthesis processes (Ullah et al., 2005).

Green Chemistry Applications

In the realm of green chemistry, derivatives of 9-oxabicyclo[3.3.1]nonane, a closely related compound, have been synthesized using environmentally friendly methods. This includes using aqueous H2O2 as a green oxygen donor and tungstic acid as a catalyst, exemplifying the compound's role in sustainable chemical processes (Gao et al., 2007).

Biological and Antimicrobial Applications

The compound and its derivatives have been investigated for their potential biological activities. For instance, hydroxy lactones with the gem-dimethylcyclohexane system, including derivatives of 9-oxabicyclo[4.3.0]nonan, have shown promising results in biotransformation studies using fungal strains and demonstrated antimicrobial activity (Grabarczyk et al., 2015). Moreover, specific derivatives have been synthesized and evaluated for their antimicrobialand antioxidant properties, further highlighting the compound's relevance in the development of new pharmacological agents (Premalatha et al., 2013).

Catalytic and Synthetic Applications

The compound's derivatives have also been used in catalytic applications. For example, 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO), a derivative, is used as an active catalyst in the oxidation of alcohols to their corresponding carbonyl compounds, demonstrating its utility in synthetic organic chemistry (Shibuya et al., 2009).

Structural and Conformational Studies

Structural and conformational studies of 3-azabicyclo[3.3.1]nonane derivatives, including those functionalized at various positions, have been conducted to understand their molecular mechanics and spectroscopic properties. This research is crucial for designing molecules with specific characteristics for various applications (Arias-Pérez et al., 1997).

Antileishmanial Research

The compound's derivatives have been explored for their antileishmanial effects. A study on methyl 4-(7-hydroxy-4,4,8-trimethyl-3-oxabicyclo[3.3.1]nonan-2-yl)benzoate revealed its potential as an antileishmanial agent, with a synergistic effect observed when combined with miltefosine (Bhalla et al., 2017).

properties

IUPAC Name

6-hydroxy-3-oxabicyclo[3.3.1]nonan-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c9-7-2-1-5-3-11-4-6(7)8(5)10/h5-7,9H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPQVNTBUPABKCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2COCC1C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90634792
Record name 6-Hydroxy-3-oxabicyclo[3.3.1]nonan-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90634792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

851984-06-0
Record name 6-Hydroxy-3-oxabicyclo[3.3.1]nonan-9-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=851984-06-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Hydroxy-3-oxabicyclo[3.3.1]nonan-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90634792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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